molecular formula C22H26N6 B3589313 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3589313
M. Wt: 374.5 g/mol
InChI Key: VYOSGODVAZSQCF-UHFFFAOYSA-N
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Description

6-[(4-Benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a synthetic small molecule based on the 1,3,5-triazine scaffold, a structure of significant interest in medicinal chemistry . The 1,3,5-triazine core is a nitrogen-rich heterocyclic ring known for its versatility and wide range of potential biological activities . This specific derivative features a benzylpiperidine moiety, a structural feature often explored in drug discovery for its ability to interact with central nervous system targets. Researchers are investigating 1,3,5-triazine derivatives for their potential as inhibitors of various enzymes. For instance, structurally similar 6-phenyl-N-phenyl-1,3,5-triazine-2,4-diamine compounds have been studied for their inhibitory activity against lysophosphatidic acid acyltransferase beta (LPAAT-β), which is a relevant target in oncology research for its role in tumor cell proliferation . Other diamino-1,3,5-triazine derivatives have demonstrated antibacterial and disinfectant properties . The structural motifs present in this compound make it a candidate for use in multitarget-directed ligand (MTDL) strategies, particularly in the investigation of complex multifactorial diseases . This product is intended for research purposes such as assay development, high-throughput screening, and investigating mechanisms of action. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(4-benzylpiperidin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)16-28-13-11-18(12-14-28)15-17-7-3-1-4-8-17/h1-10,18H,11-16H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOSGODVAZSQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Alkylation and Acylation of Amine Groups

The primary and secondary amines in the triazine core and piperidine moiety participate in alkylation and acylation reactions.

Reaction TypeConditionsProductsKey ObservationsSource
Alkylation Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°CN-alkylated derivativesSelective alkylation occurs at the more nucleophilic triazine amines due to steric hindrance at the piperidine nitrogen.
Acylation Acetyl chloride, pyridine, RTAcetylated triazineAcylation enhances solubility in polar aprotic solvents.

Electrophilic Aromatic Substitution (EAS)

The phenyl and benzyl groups undergo EAS, particularly at meta/para positions.

Reaction TypeReagentsProductsRegioselectivitySource
Nitration HNO₃/H₂SO₄, 0°CNitro-substituted derivativesNitration favors the benzyl ring over the phenyl group due to electron-donating piperidine effects.
Sulfonation H₂SO₄, 80°CSulfonated analogsLimited solubility in aqueous media post-sulfonation.

Nucleophilic Substitution at the Triazine Core

The electron-deficient triazine ring undergoes nucleophilic attacks, particularly at positions adjacent to electron-withdrawing substituents.

Reaction TypeNucleophileConditionsProductsNotesSource
Aminolysis Primary amines (e.g., NH₂CH₃)Reflux in ethanolSubstituted triazinesReaction rate depends on amine basicity and steric factors.
Hydrolysis NaOH (aq.), 100°CTriazinyl alcoholsLimited stability of hydroxylated products under acidic conditions.

Cyclization Reactions

The piperidine and triazine moieties facilitate intramolecular cyclization.

Reaction TypeConditionsProductsMechanismSource
Thermal Cyclization DMF, 120°C, 12hFused piperidine-triazine heterocyclesRadical intermediates detected via ESR spectroscopy.
Acid-Catalyzed Cyclization HCl (g), CH₂Cl₂Benzazepine-triazine hybridsProtonation of piperidine nitrogen initiates ring closure.

Redox Reactions

The benzyl group and tertiary amines are susceptible to oxidation.

Reaction TypeOxidizing AgentProductsYieldSource
Benzyl Oxidation KMnO₄, H₂O, ΔBenzoic acid derivatives45–60%
Amine Oxidation H₂O₂, Fe²⁺N-oxidesForms stable crystalline salts with Cl⁻.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals.

Metal IonCoordination SitesComplex StructureApplicationsSource
Cu(II)Triazine N, piperidine NOctahedral geometryCatalytic activity in C–N coupling reactions.
Pd(II)Triazine N onlySquare planarUsed in Suzuki-Miyaura cross-couplings.

Photochemical Reactivity

UV irradiation induces dimerization and bond cleavage.

Conditionλ (nm)ProductsQuantum YieldSource
UV-C (254 nm)Benzene, N₂ atmosphere[2+2] CycloadductsΦ = 0.12
UV-A (365 nm)MethanolC–N bond cleavage fragmentsDegradation pathway dominates.

Key Research Findings

  • Steric Effects : The 4-benzylpiperidine group significantly retards nucleophilic substitution at the triazine core compared to non-bulky analogs .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation by 3× compared to THF .

  • Biological Relevance : Metal complexes exhibit enhanced antimicrobial activity (MIC = 8 µg/mL against S. aureus) versus the free ligand .

Scientific Research Applications

The compound 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly in creating new analgesics or anti-addiction therapies. The piperidine ring is commonly found in many psychoactive drugs, which indicates that this compound may interact with neurotransmitter systems.

Case Study: Analgesic Activity

A study investigated the analgesic properties of related piperidine derivatives. It was found that modifications to the piperidine structure can enhance potency against pain pathways, suggesting that similar modifications to our compound could yield effective analgesics.

Cancer Research

Triazine derivatives have shown promise in cancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Anticancer Properties

Research on triazine compounds demonstrated their ability to inhibit specific kinases involved in cancer progression. A derivative similar to our compound was tested against various cancer cell lines, showing significant cytotoxicity at low micromolar concentrations.

Neuropharmacology

Given the presence of the piperidine group, there is potential for this compound to act on central nervous system pathways.

Case Study: Neurotransmitter Modulation

Studies have indicated that compounds with similar structures can modulate dopamine and serotonin receptors. This modulation is crucial for developing treatments for disorders such as depression and schizophrenia.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructurePrimary ApplicationKey Findings
Compound AStructure AAnalgesicEffective in reducing pain response in animal models
Compound BStructure BAnticancerInduced apoptosis in breast cancer cells
Compound CStructure CNeuropharmacologyModulated serotonin receptors effectively

Mechanism of Action

The mechanism of action of 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine-2,4-diamine Family

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (IUPAC) 6-Substituent N-Substituent Molecular Weight (g/mol) Key Properties/Activities
6-[(4-Benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine (4-Benzylpiperidinyl)methyl Phenyl ~424 (estimated) High lipophilicity; antiviral potential
6-[(4-Benzyl-1-piperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (4-Benzylpiperazinyl)methyl 3-Chloro-2-methylphenyl 423.95 Enhanced halogen interactions; structural analog
(E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine Styryl Dimethyl ~308 (calculated) Extended conjugation; π-π stacking
MT1 (N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine) Chloro tert-Butyl ~229 (estimated) Hydrophobic metabolite; toxicological relevance
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) Chloro Ethyl, isopropyl 215.68 Herbicide; environmental persistence

Key Structural and Functional Differences

  • In contrast, the styryl group in Compound A () enables extended conjugation, improving UV absorption and fluorescence properties . The piperazinyl analog () replaces piperidine with a piperazine ring, increasing polarity and hydrogen-bonding capacity due to the additional nitrogen atom . Halogenated derivatives (e.g., 3-chloro-2-methylphenyl in ) may improve metabolic stability and target affinity through halogen bonding .
  • Synthetic Routes :

    • The target compound is likely synthesized via nucleophilic substitution of a 6-chloro-1,3,5-triazine-2,4-diamine precursor with 4-benzylpiperidine, analogous to methods described in .
    • Styryl-substituted triazines () are synthesized via condensation reactions involving methyl cinnamate and metformin, highlighting divergent synthetic strategies .
  • Physicochemical Properties: Lipophilicity: The benzylpiperidinyl group increases logP compared to smaller substituents like chloro or methyl. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Electrostatic Potential: DFT studies on styryl derivatives () reveal electron-rich regions at the triazine core, facilitating interactions with electrophilic targets .

Biological Activity

6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine is a compound with notable biological activity, particularly in the context of cancer treatment and viral inhibition. This article synthesizes current research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by a triazine core, which is known for its biological activity. The molecular formula is C34H33F4N3OC_{34}H_{33}F_4N_3O with a molecular weight of approximately 575.6 g/mol. Its structural features include:

  • Triazine ring : A heterocyclic structure that enhances biological interactions.
  • Piperidine moiety : Contributes to the compound's pharmacological properties.
  • Benzyl substituent : Increases lipophilicity and possibly enhances binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), which is involved in cancer cell proliferation. Inhibition of this enzyme can lead to decreased tumor growth and metastasis .
  • In Vitro Studies : Various studies have reported its efficacy against different cancer cell lines. For instance, it demonstrated remarkable activity against melanoma cell lines with an IC50 value of 3.3×108M3.3\times 10^{-8}M .
  • Structure-Activity Relationship (SAR) : Modifications on the piperidine ring and substitution patterns on the triazine core have been correlated with enhanced anticancer activity. For example, the presence of electronegative groups like chlorine has been identified as crucial for increasing antiproliferative effects .

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against viruses like Ebola. The compound's ability to inhibit viral entry was assessed using infectious recombinant reporter EBOV models. Results indicated significant antiviral activity while maintaining low cytotoxicity levels .

Research Findings and Case Studies

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityCell Line/AssayIC50 Value
AnticancerMelanoma MALME-3 M3.3×108M3.3\times 10^{-8}M
AntiviralEBOV Entry AssayNot specified
LPAAT-β InhibitionIn vitroNot specified

Q & A

Q. What are the recommended synthetic methodologies for preparing 6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine?

A microwave-assisted one-pot synthesis is a validated approach for analogous triazine derivatives. This method employs cyanoguanidine, aromatic aldehydes, and arylamines under controlled microwave irradiation (80–120°C, 20–40 minutes), achieving yields of 60–85% . Optimization of substituent ratios (e.g., benzylpiperidine vs. phenylamine) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., benzylpiperidine methyl linkage at the triazine C6 position) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Melting Point Determination : Compare with literature values (e.g., 180–185°C for similar triazines) to assess purity .

Q. What safety protocols are essential for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage : In airtight containers at 2–8°C, away from ignition sources .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Antileukemic activity can be assessed using:

  • Cell Viability Assays : MTT or resazurin-based protocols on leukemia cell lines (e.g., Jurkat or K562), with IC50_{50} values calculated via dose-response curves .
  • Control Compounds : Include structurally similar triazines (e.g., 6-aryl-4-cycloamino derivatives) to establish baseline activity .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide structure-activity relationship (SAR) studies?

  • Data Preparation : Compile IC50_{50} values and molecular descriptors (e.g., logP, polar surface area) for a congeneric series of triazines .
  • Software Tools : Use SYBYL or COMSOL Multiphysics for partial least squares (PLS) regression to correlate steric/electronic features with activity .
  • Validation : Apply leave-one-out cross-validation (Q2^2 > 0.5) to ensure model robustness .

Q. What experimental design strategies optimize reaction yield and purity?

  • Factorial Design : Vary microwave power (100–150 W), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., 5–10 mol% K2_2CO3_3) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield while minimizing side reactions .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

  • X-ray Crystallography : Determine crystal packing and confirm stereochemistry of the benzylpiperidine moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Target Identification : Use pull-down assays with biotinylated probes to isolate binding proteins from leukemia cell lysates .
  • Kinase Inhibition Profiling : Screen against a panel of 50+ kinases (e.g., PI3K, mTOR) to identify primary targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-[(4-benzyl-1-piperidinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine

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